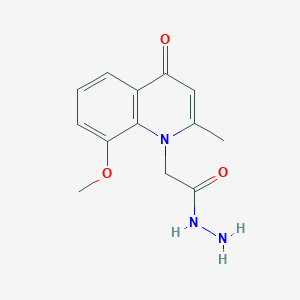
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide, also known as MAHQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has been shown to inhibit the activity of various enzymes and proteins that are involved in the regulation of cell cycle progression and DNA replication, including cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and DNA topoisomerases.
Biochemical and Physiological Effects:
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of angiogenesis. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide is its potent anti-cancer activity, which makes it a promising candidate for the development of novel anti-cancer drugs. However, one of the limitations of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide is its potential toxicity, which may limit its use in clinical settings. Further studies are needed to assess the safety and efficacy of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide. One of the potential future directions is the development of novel 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide derivatives with improved potency and selectivity for cancer cells. Another future direction is the investigation of the potential therapeutic benefits of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer activity of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide, which may provide insights into the development of novel anti-cancer drugs.
Métodos De Síntesis
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide can be synthesized through a two-step process. The first step involves the reaction of 8-methoxy-2-methyl-4-oxo-1(4H)-quinolinone with hydrazine hydrate to produce 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)hydrazine. The second step involves the reaction of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)hydrazine with acetyl chloride to produce 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide.
Aplicaciones Científicas De Investigación
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide is in the field of cancer research. Studies have shown that 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Propiedades
IUPAC Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-6-10(17)9-4-3-5-11(19-2)13(9)16(8)7-12(18)15-14/h3-6H,7,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUAIAFBMKYVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)NN)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid hydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6134419.png)
![9-methyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6134424.png)
![N-(3-acetylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6134427.png)
![1-{2-[(1-adamantylamino)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6134431.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B6134444.png)
![N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6134449.png)
![methyl 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6134454.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B6134457.png)

![N-[1-(2-chlorophenyl)ethyl]-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6134473.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6134478.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B6134479.png)
![N-(4-methoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B6134487.png)